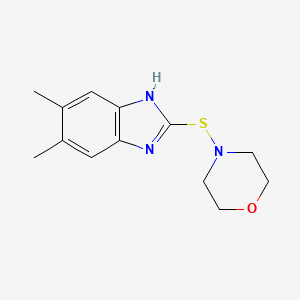![molecular formula C11H15NO2 B12485054 N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine](/img/structure/B12485054.png)
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-etoxi-fenil)propilideno]hidroxilamina es un compuesto orgánico que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
N-[1-(4-etoxi-fenil)propilideno]hidroxilamina se puede sintetizar a través de una reacción de base de Schiff. Esto implica la condensación de un aldehído o cetona con una amina primaria o hidroxilamina. En este caso, la reacción entre 1-(4-etoxi-fenil)propan-1-ona e hidrocloruro de hidroxilamina en presencia de una base como acetato de sodio puede producir el producto deseado. La reacción se lleva a cabo típicamente en un disolvente orgánico como el etanol en condiciones de reflujo.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para N-[1-(4-etoxi-fenil)propilideno]hidroxilamina no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el catalizador, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[1-(4-etoxi-fenil)propilideno]hidroxilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados nitroso o nitro correspondientes.
Reducción: La reducción puede producir aminas o hidroxilaminas.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Los reactivos como los halógenos o los nucleófilos se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados nitroso o nitro.
Reducción: Aminas o hidroxilaminas.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-[1-(4-etoxi-fenil)propilideno]hidroxilamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en la química de coordinación para formar complejos metálicos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Se utiliza en la síntesis de materiales avanzados y como intermedio en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de N-[1-(4-etoxi-fenil)propilideno]hidroxilamina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar complejos estables con iones metálicos, que pueden modular la actividad de las metaloenzimas. Además, su capacidad para sufrir reacciones redox le permite participar en diversas vías bioquímicas, lo que puede generar efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[1-(4-metoxi-fenil)propilideno]hidroxilamina
- N-[1-(4-cloro-fenil)propilideno]hidroxilamina
- N-[1-(4-bromo-fenil)propilideno]hidroxilamina
Singularidad
N-[1-(4-etoxi-fenil)propilideno]hidroxilamina es única debido a la presencia del grupo etoxi, que puede influir en su reactividad química y actividad biológica. El grupo etoxi puede mejorar la solubilidad del compuesto en disolventes orgánicos y también puede afectar su interacción con los objetivos biológicos, lo que puede conducir a propiedades farmacológicas distintas.
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-11(12-13)9-5-7-10(8-6-9)14-4-2/h5-8,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPGQSCJWTLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)-2-phenoxyacetamide](/img/structure/B12484985.png)

![N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12484996.png)
![Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484998.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12485007.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12485022.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12485035.png)


![4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12485060.png)
![3-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485065.png)
![N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12485069.png)
